
2-Methyl-5-tridecylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-tridecylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C₁₈H₃₂S, and it has a molecular weight of 280.512 g/mol . This compound is characterized by a methyl group at the second position and a tridecyl group at the fifth position on the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Methyl-5-tridecylthiophene, can be achieved through various methods. One common approach involves the cyclization of alkynes with sulfur sources. For instance, the reaction of 1-mercapto-3-yn-2-ols with elemental sulfur or potassium ethyl xanthate in the presence of a catalyst like palladium iodide can yield thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and α-methylene carbonyl compounds . This method is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-tridecylthiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-tridecylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-tridecylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The sulfur atom in the thiophene ring can also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the second position.
5-Decylthiophene: A thiophene derivative with a decyl group at the fifth position.
Uniqueness
2-Methyl-5-tridecylthiophene is unique due to the presence of both a long tridecyl chain and a methyl group on the thiophene ring
Eigenschaften
CAS-Nummer |
107370-30-9 |
|---|---|
Molekularformel |
C18H32S |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-methyl-5-tridecylthiophene |
InChI |
InChI=1S/C18H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-16-15-17(2)19-18/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
QELIGOTUMMUMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)

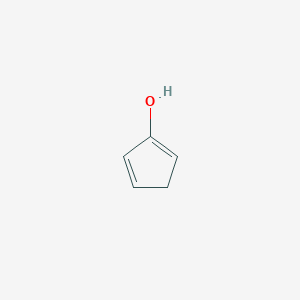
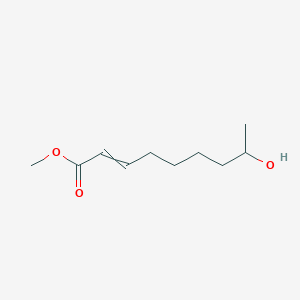
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)

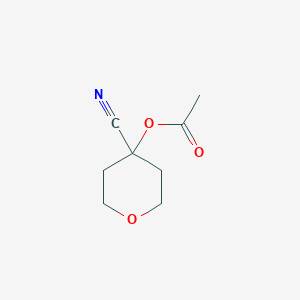
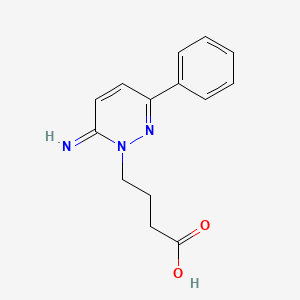

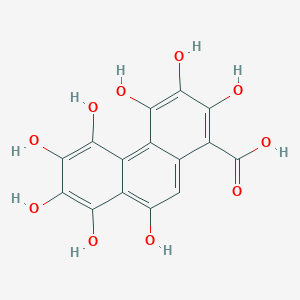
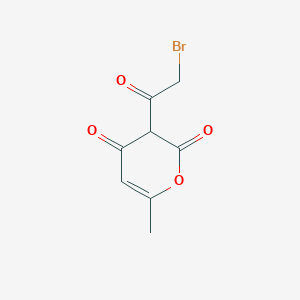

![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
